molecular formula C24H22BrNO4 B4063613 4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate

4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate

Cat. No. B4063613
M. Wt: 468.3 g/mol
InChI Key: LZWHZLYVMMOVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate is a useful research compound. Its molecular formula is C24H22BrNO4 and its molecular weight is 468.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate is 467.07322 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organosilicon Building Blocks for Synthesis

One study detailed the preparation of various C-functional silicon-containing heterocycles, which represent versatile building blocks for synthesis. These compounds, including ones with bromophenyl groups, can be cleaved under mild conditions by protodesilylation, demonstrating their utility in organic synthesis (Geyer et al., 2015).

Tyrosinase Inhibitors for Pharmaceutical Applications

Research on biphenyl-based compounds, some of which include bromophenyl moieties, highlighted their significance in treating hypertension and inflammation. A series of these compounds exhibited significant anti-tyrosinase activities, suggesting their potential pharmaceutical uses (Kwong et al., 2017).

Novel Cu(II) Complexes with Antibiofilm Potency

A study synthesized new Cu(II) complexes with bromophenyl-thiourea derivatives, demonstrating significant inhibition against S. aureus and S. epidermidis. These complexes exhibited antibiofilm potency, offering insights into new antibacterial agents (Drzewiecka-Antonik et al., 2017).

Antifungal Activity of Furanone Derivatives

Another research explored the in vitro activity of halogenated phenyl-acyloxymethyl dihydrofuran-2-ones against yeasts and molds, highlighting the antifungal potential of bromophenyl derivatives (Buchta et al., 2004).

Anticancer Activities of Bromophenol Derivatives

Investigations into a novel bromophenol derivative revealed its potential to block cell proliferation and induce apoptosis in human lung cancer cells. This study underscores the anticancer activities of bromophenol derivatives and their mechanisms of action (Guo et al., 2018).

properties

IUPAC Name

(4-bromophenyl) 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO4/c25-17-8-10-18(11-9-17)30-24(29)19(12-14-4-2-1-3-5-14)26-22(27)20-15-6-7-16(13-15)21(20)23(26)28/h1-5,8-11,15-16,19-21H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWHZLYVMMOVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)OC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate
Reactant of Route 2
4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate
Reactant of Route 3
4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate
Reactant of Route 4
Reactant of Route 4
4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate
Reactant of Route 5
Reactant of Route 5
4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.